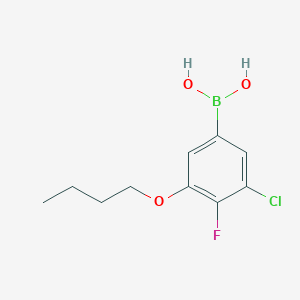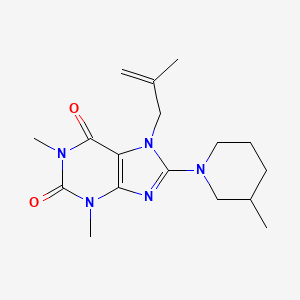
1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione, commonly known as theophylline, is a xanthine derivative that is used in the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, thereby increasing airflow to the lungs.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Activity
1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione, as part of a series of derivatives, has been studied for its affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7). It has shown potential in displaying antidepressant and anxiolytic properties. These compounds have been evaluated for their pharmacological properties in various in vivo models, indicating their relevance in developing treatments for psychological disorders (Chłoń-Rzepa et al., 2013).
Synthesis of Fused Purine Diones
The compound has been utilized in the synthesis of new thiadiazepino-[3,2-f]-purine ring systems. These syntheses involve multiple steps, starting from simpler purine dione derivatives. The end products have potential in various pharmaceutical applications (Hesek & Rybár, 1994).
Structure-Activity Relationships
Studies have been conducted to understand the structure-activity relationships of arylpiperazinylalkyl purine diones, including this compound. These investigations focus on their affinity for serotoninergic and dopaminergic receptors, highlighting their potential use in treating disorders associated with these neurotransmitters (Zagórska et al., 2015).
Analgesic and Anti-inflammatory Properties
Research has also been directed towards evaluating the analgesic and anti-inflammatory effects of derivatives of this compound. These studies are significant in the pursuit of developing new classes of analgesic and anti-inflammatory agents, with some compounds showing promising results in preclinical models (Zygmunt et al., 2015).
Antihistaminic and Antiasthmatic Applications
Some derivatives have been synthesized and evaluated for their antihistaminic activity, indicating their potential use in treating allergies and related conditions. Additionally, studies on xanthene derivatives related to this compound have shown significant antiasthmatic activity, opening up possibilities in respiratory therapeutics (Pascal et al., 1985; Bhatia et al., 2016).
Propiedades
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11(2)9-22-13-14(19(4)17(24)20(5)15(13)23)18-16(22)21-8-6-7-12(3)10-21/h12H,1,6-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYJOGMVJZKOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2811425.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811428.png)
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811429.png)
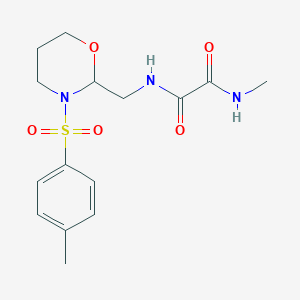
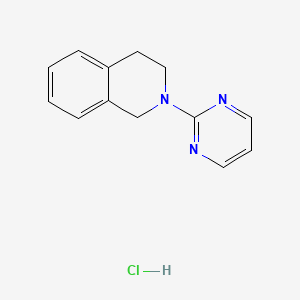
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2811434.png)
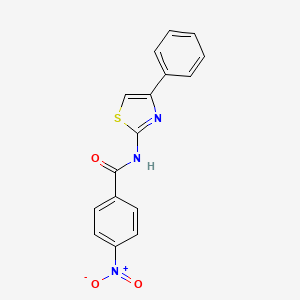
![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)
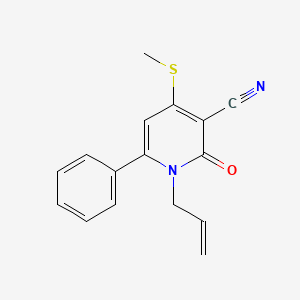
![2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811439.png)
